trans-ACPD vs. cis-ACPD: Divergent mGluR Subtype Activation Profiles Define Application Specificity
trans-ACPD exhibits a fundamentally different mGluR subtype activation profile compared to its cis-ACPD isomer, making them non-interchangeable pharmacological tools. While trans-ACPD activates both Group I and Group II mGluRs with sub-100 µM potency, cis-ACPD functions primarily as a Group II-selective agonist with negligible activity at Group I receptors .
| Evidence Dimension | mGluR subtype EC50 values (agonist potency) |
|---|---|
| Target Compound Data | trans-ACPD: mGluR1 EC50 = 15 μM; mGluR2 EC50 = 2 μM; mGluR5 EC50 = 23 μM; mGluR4 EC50 ≈ 800 μM |
| Comparator Or Baseline | cis-ACPD: mGluR1 EC50 >300 μM; mGluR2 EC50 = 13 μM; mGluR5 EC50 >300 μM; mGluR4 EC50 = 50 μM |
| Quantified Difference | trans-ACPD is >20-fold more potent at mGluR1 and mGluR5; cis-ACPD is ~16-fold more potent at mGluR4 |
| Conditions | Recombinant mGluR subtypes expressed in CHO cells; functional agonist activity measured by intracellular calcium mobilization or cAMP assays |
Why This Matters
Researchers requiring Group I mGluR activation cannot substitute cis-ACPD; conversely, applications focused solely on Group II/III receptors may find cis-ACPD preferable due to reduced off-target Group I effects.
